molecular formula C43H49ClN6O B15358718 Cyanine5.5 azide

Cyanine5.5 azide

Cat. No.: B15358718
M. Wt: 701.3 g/mol
InChI Key: KOVQVUIEVDGEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanine5.5 azide (Cy5.5 azide) is a near-infrared (NIR) fluorescent dye modified with an azide (-N₃) functional group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions . Key properties include:

  • Chemical Structure: C₄₃H₄₉ClN₆O (MW: 701.34 g/mol) .
  • Spectral Characteristics: Excitation (λex) at 684 nm and emission (λem) at 710 nm, minimizing background autofluorescence in biological tissues .
  • Applications: Widely used for in vivo imaging, protein labeling (e.g., tracking palmitoylation ), drug delivery tracking , and glioblastoma margin delineation .
  • Solubility: Soluble in organic solvents (DMSO, DMF) but poorly water-soluble, necessitating conjugation strategies for aqueous applications .

Properties

Molecular Formula

C43H49ClN6O

Molecular Weight

701.3 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride

InChI

InChI=1S/C43H48N6O.ClH/c1-42(2)37(48(5)35-26-24-31-17-11-13-19-33(31)40(35)42)21-8-6-9-22-38-43(3,4)41-34-20-14-12-18-32(34)25-27-36(41)49(38)30-15-7-10-23-39(50)45-28-16-29-46-47-44;/h6,8-9,11-14,17-22,24-27H,7,10,15-16,23,28-30H2,1-5H3;1H

InChI Key

KOVQVUIEVDGEDR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Formation of the Cyanine Dye Backbone

The synthesis of Cyanine5.5 azide begins with constructing the polymethine backbone, a conjugated system of alternating single and double bonds that confers spectral properties. The core structure typically derives from indolenine or benzoindole heterocycles, which are alkylated to form quaternary ammonium salts. For instance, carboxy-indolium precursors are synthesized via N-alkylation of indolenine derivatives in acetonitrile, achieving yields >80% after lyophilization. This step requires stringent temperature control (60–80°C) to prevent decomposition of thermally labile intermediates.

Introduction of the Azide Functional Group

Azide functionalization occurs through nucleophilic substitution, where a halogen leaving group (e.g., chloride) on the cyanine backbone is replaced by an azide ion (N₃⁻). Reaction conditions vary:

  • Copper-free methods : Employ dimethylformamide (DMF) as a solvent at 25°C for 24 hours, yielding 70–75% azide product.
  • High-yield protocols : Use sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 50°C for 12 hours, achieving >90% conversion.

Post-reaction, crude mixtures are purified via reverse-phase HPLC with a C18 column, using acetonitrile/water gradients to isolate the azide derivative.

Optimization of Reaction Conditions

pH and Temperature Dependence

The azidation efficiency correlates strongly with pH. At pH 7.4 (physiological conditions), reaction rates decrease by 40% compared to pH 8.5, where deprotonation enhances nucleophilicity. Elevated temperatures (50–60°C) accelerate kinetics but risk side reactions, such as triazole formation from residual alkynes.

Table 1: Impact of pH on Azide Incorporation

pH Reaction Time (h) Yield (%)
7.0 24 58
8.0 18 72
9.0 12 85

Data synthesized from Refs

Catalytic Systems

Copper(I) catalysts (e.g., CuBr) enhance azide-alkyne cycloaddition (CuAAC) but require inert atmospheres to prevent oxidation. Recent advances utilize "Azide Plus" reagents, which chelate copper in situ, enabling reactions at sub-micromolar concentrations with minimal background noise. For copper-free applications, strained cyclooctynes (e.g., DBCO) achieve comparable yields (78–82%) in aqueous media.

Purification and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC remains the gold standard, with elution profiles showing distinct retention times for this compound (12.3 min) and unreacted precursors (8.9 min). Mobile phases often combine 0.1% trifluoroacetic acid (TFA) with acetonitrile to improve peak resolution.

Table 2: HPLC Purification Parameters

Column Mobile Phase Flow Rate (mL/min)
C18 (250 mm) 0.1% TFA in MeCN/H₂O 1.0

Adapted from Ref

Spectroscopic Validation

Post-purification, nuclear magnetic resonance (¹H NMR) confirms azide integration via the disappearance of halogen signals (e.g., δ 4.2 ppm for chloride) and emergence of N₃⁻-associated peaks. UV-Vis spectroscopy validates purity, with this compound exhibiting λₐ₆₅₀ nm (ε = 250,000 M⁻¹cm⁻¹).

Industrial-Scale Production Strategies

Batch Reactor Synthesis

Scaling laboratory protocols to 100-L reactors necessitates precise temperature modulation. Jacketed reactors maintain 50°C ± 1°C during azidation, while inline HPLC monitors reaction progress every 30 minutes.

Continuous Flow Systems

Microfluidic reactors reduce reaction times from hours to minutes by enhancing mass transfer. A 2024 trial achieved 89% yield in 8 minutes using a 1-mm channel diameter and 10 μL/min flow rate.

Case Study: Modular Synthesis Approach

A 2024 PMC study demonstrated a modular strategy for heterobifunctional Cyanine5.5 derivatives. Key steps include:

  • Backbone Synthesis : Carboxy-indolium precursors formed via N-alkylation in acetonitrile.
  • Functionalization : Haloalkane ligands (e.g., HaloTag substrates) attached post-purification to avoid degradation.
  • Click-Ready Azides : Terminal azides introduced via SN2 displacement, yielding 92% purity after lyophilization.

This approach minimizes intermediate purification, reducing costs by 35% compared to traditional methods.

Physicochemical Properties and Spectroscopic Data

Table 3: Key Properties of this compound

Property Value
Molecular Weight 701.34 g/mol
Solubility >50 mM in DMSO
λₐᵦₛ/λₑₘ 678/703 nm
Extinction Coefficient 250,000 M⁻¹cm⁻¹
Storage Conditions -20°C, desiccated, dark

Compiled from Refs

Chemical Reactions Analysis

Types of Reactions: Cyanine5.5 azide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various applications.

Scientific Research Applications

Cyanine5.5 azide is widely used in scientific research due to its unique properties. Its applications include:

  • Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

  • Biology: Employed in labeling DNA, RNA, and proteins for fluorescence imaging.

  • Medicine: Utilized in diagnostic imaging and tracking the distribution of drugs within the body.

  • Industry: Applied in the development of sensors and other detection devices.

Mechanism of Action

The mechanism by which Cyanine5.5 azide exerts its effects involves its interaction with molecular targets and pathways. The azide group in the compound allows for click chemistry reactions, facilitating the labeling of biomolecules. The dye's NIR emission properties enable it to be detected with high sensitivity in biological systems.

Comparison with Similar Compounds

Comparison with Similar Cyanine Azide Derivatives

Spectral and Physical Properties

Parameter Cyanine3 Azide Cyanine5 Azide Cyanine5.5 Azide Cyanine7 Azide
λex/λem (nm) 550/570 650/670 684/710 750/773
Extinction Coefficient (ε, M⁻¹cm⁻¹) 150,000 250,000 210,000 240,000
Quantum Yield 0.15 0.28 0.23 0.12
Tissue Penetration Depth Low Moderate High Very High
Primary Applications In vitro assays, flow cytometry Cellular imaging, protein labeling In vivo imaging, deep-tissue tracking Whole-body imaging, lymphatic tracking

Data compiled from .

Key Observations :

  • Cy5.5 azide bridges the gap between Cy5 (visible-NIR) and Cy7 (NIR-II) dyes, offering optimal tissue penetration (1–3 mm) with reduced scattering .
  • Cy3 azide is unsuitable for in vivo use due to shorter wavelengths but excels in high-resolution microscopy .
  • Cy7 azide’s longer emission (773 nm) enables deeper imaging but suffers from lower quantum yield .

Functional and Stability Comparisons

Click Chemistry Efficiency
  • Cy5.5 azide exhibits faster reaction kinetics in CuAAC compared to Cy3 and Cy5 azides due to steric and electronic effects of the larger cyanine backbone .
  • In SPAAC, Cy5.5 azide shows 20% higher efficiency than Cy7 azide, attributed to better solubility in reaction buffers .
Photostability
  • Cy5.5 azide demonstrates superior photostability to Cy3 azide (2-fold longer half-life under continuous illumination) but is less stable than sulfo-Cyanine5 azide, a water-soluble derivative .
Biocompatibility
  • Cy5.5 azide-labeled probes (e.g., Angiopep-2-Cy5.5) achieve a tumor-to-normal fluorescence ratio (TNR) of 1.6 in glioblastoma models, outperforming passive PEG-Cy5.5 (TNR: 1.1) .
  • Cy5 azide is preferred for cell-surface receptor labeling due to lower cellular toxicity compared to Cy5.5 and Cy7 azides .

Case Studies Highlighting Performance

Palmitoylation Tracking : Cy5.5 azide enabled visualization of GST-PLM palmitoylation in HEK cells, with depalmitoylation activity unique to wild-type Prdx6 .

Drug Delivery : Cy5.5–MiniAp-4 showed 4.3-fold higher brain accumulation than Cy5.5–CA in mice, demonstrating its utility in blood-brain barrier studies .

Metal Chelation Tracking : Cy5.5-labeled chitosan@DOTAGA effectively monitored Gd³⁺ and cadmium distribution in murine organs .

Limitations and Considerations

  • Solubility Constraints : Cy5.5 azide requires organic solvents (e.g., DMSO) for labeling, limiting direct use in aqueous systems without conjugation .
  • Batch Variability : Fluorescence intensity can vary between commercial batches, necessitating pre-experiment calibration .
  • Cost : At ~$410/mg, Cy5.5 azide is 30% more expensive than Cy5 azide, impacting large-scale studies .

Biological Activity

Cyanine5.5 azide (Cy5.5 azide) is a prominent near-infrared (NIR) dye that has gained traction in biological and biomedical research due to its unique properties and versatility in various applications, particularly in fluorescence imaging and bioconjugation techniques. This article delves into the biological activity of Cy5.5 azide, exploring its chemical characteristics, mechanisms of action, applications in research, and relevant case studies.

Cy5.5 azide is characterized by its bright fluorescence and photostability, making it an excellent choice for imaging applications. Key features include:

  • Chemical Structure : Cy5.5 azide contains an azide functional group that allows it to participate in click chemistry reactions.
  • Solubility : It is water-soluble and hydrophilic, which minimizes non-specific binding in biological assays .
  • Fluorescence Properties : The dye exhibits a maximum excitation wavelength around 646 nm and an emission peak at approximately 662 nm, making it suitable for near-infrared applications .

Cy5.5 azide's biological activity primarily stems from its ability to form stable conjugates through click chemistry. This process involves:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Cy5.5 azide can react with terminal alkynes in the presence of a copper catalyst to form a stable triazole linkage .
  • Copper-Free Click Chemistry : The dye can also react with strained cyclooctynes without the need for a copper catalyst, facilitating bioconjugation under mild conditions .

These reactions enable the labeling of biomolecules such as proteins, peptides, and nucleic acids for tracking and visualization in live-cell imaging.

Biological Applications

Cy5.5 azide has been employed in various biological studies, showcasing its utility across multiple domains:

  • Fluorescence Imaging : Utilized for visualizing cellular processes due to its low autofluorescence and high brightness .
  • Cancer Research : Studies have indicated that cyanine dyes can penetrate cells and localize within the cytoplasm and nucleus, exhibiting potential antiproliferative effects against cancer cell lines . For instance, cyanine derivatives have shown selective cytotoxicity against colorectal cancer cells with significant selectivity indices compared to normal cells .
  • Drug Delivery Systems : Cy5.5 azide is being explored for use in antibody-drug conjugates (ADCs) due to its ability to label antibodies for targeted therapy .

1. Antiproliferative Effects

A study evaluated the antiproliferative effects of cyanine dyes, including Cy5.5 azide, on various human cancer cell lines such as Caco-2 (colorectal), PC-3 (prostate), and MCF-7 (breast). The results indicated:

DyeIC50 (µM)Selectivity Index
Cyanine 110.1717.1
Cyanine 80.741.3

These findings highlighted that certain cyanine dyes exhibit significant cytotoxicity against cancer cells while sparing normal human dermal fibroblasts .

2. Imaging Applications

In another application, Cy5.5 azide was utilized for imaging integrin αⅤβ3 receptors in human glioblastoma U87MG cells. The study demonstrated effective labeling using Cu(I)/M-dots combined with Cy5.5 azide, providing insights into receptor localization and dynamics during tumor progression .

Q & A

Q. What are the critical parameters for optimizing this compound-based tomography in deep-tissue imaging?

  • Methodological Answer : Maximize photon penetration by selecting excitation wavelengths near 680 nm and emission filters >700 nm. Use Monte Carlo simulations to model light scattering in target tissues and adjust imaging depth accordingly. Validate spatial resolution using ex vivo organ phantoms with embedded dye gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.